2,3-Bis(4-bromophenyl)fumaronitrile
Overview
Description
2,3-Bis(4-bromophenyl)fumaronitrile is a chemical compound belonging to the fumaronitrile family. It is characterized by the presence of two 4-bromophenyl groups attached to the double bond of fumaronitrile. This compound is known for its applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and small molecule organic solar cells (SMOSCs) .
Mechanism of Action
Target of Action
2,3-Bis(4-bromophenyl)fumaronitrile is a member of the fumaronitrile family . It is primarily used as a bridging ligand linker for Covalent Organic Frameworks (COFs) in the application of Organic Light Emitting Diodes (OLEDs) and small molecule organic solar cells (SMOSCs) .
Mode of Action
The compound interacts with its targets through a carbon-carbon (C-C) coupling reaction . For instance, it reacts with 4-(carbazol-9-yl)phenylboronic acid to produce a stimuli-responsive fluorophoric molecule .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to the production of light and energy. The compound’s interaction with its targets leads to the creation of molecules that can switch emission color between green and orange in the solid state upon grinding, heating, and exposure to chemical vapor .
Pharmacokinetics
Its molecular weight is 38806 g/mol , which may influence its bioavailability and pharmacokinetic properties.
Result of Action
The result of the compound’s action is the production of molecules with unique optical properties. For example, the Near-Infrared (NIR) fluorescent compound 2,3-bis(4′-(diphenylamino)-[1,1′-biphenyl]-4-yl)fumaronitrile (TPATCN), which contains a fumaronitrile component, exhibits strong NIR fluorescence with thin film quantum efficiency of 33% and crystal efficiency of 72% .
Action Environment
The action of this compound can be influenced by environmental factors such as temperature and exposure to light. For instance, the emission color of the resulting molecules can switch between green and orange in the solid state upon grinding, heating, and exposure to chemical vapor .
Biochemical Analysis
Biochemical Properties
2,3-Bis(4-bromophenyl)fumaronitrile plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to act as a ligand in COFs and MOFs, facilitating the formation of cross-linked networks . The compound’s bromine atoms and nitrile groups enable it to form strong interactions with metal ions and organic molecules, making it a versatile component in biochemical applications .
Cellular Effects
The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to interact with cellular proteins and enzymes can lead to alterations in cell function, including changes in metabolic flux and gene expression patterns . These interactions can have both beneficial and adverse effects on cell health, depending on the concentration and exposure duration.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The compound’s nitrile groups are particularly effective in forming hydrogen bonds and other non-covalent interactions with proteins and enzymes . These interactions can result in enzyme inhibition or activation, leading to changes in cellular processes and gene expression. Additionally, the bromine atoms in the compound can participate in halogen bonding, further influencing its biochemical activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, but its degradation products can have varying impacts on cell health . Long-term exposure to the compound may lead to cumulative effects on cellular processes, necessitating careful monitoring in experimental setups.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and beneficial biochemical interactions. At higher doses, it can induce toxic or adverse effects, including disruptions in cellular metabolism and gene expression . Threshold effects have been observed, where specific concentrations of the compound trigger significant changes in biological activity. These findings highlight the importance of dosage optimization in experimental and therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation and utilization within cells. The compound’s nitrile groups are metabolized through enzymatic reactions, leading to the formation of intermediate metabolites . These metabolites can further participate in biochemical processes, influencing metabolic flux and the levels of other metabolites in the cell.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound’s lipophilic nature allows it to diffuse across cell membranes, while its interactions with transport proteins facilitate its movement within the cellular environment . The distribution of this compound can affect its localization and accumulation in different cellular compartments, impacting its overall biochemical activity.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound’s interactions with cellular proteins and enzymes can lead to its accumulation in particular subcellular regions, such as the nucleus, mitochondria, or endoplasmic reticulum . These localization patterns can affect the compound’s activity and function, contributing to its overall biochemical effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis(4-bromophenyl)fumaronitrile typically involves the reaction of 2-(4-bromophenyl)acetonitrile with iodine in the presence of a base such as sodium methylate. The reaction is carried out in a solvent like diethyl ether under nitrogen atmosphere at low temperatures (around -78°C) . This method ensures high yields and purity of the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher efficiency and cost-effectiveness, ensuring the compound’s availability for various applications.
Chemical Reactions Analysis
Types of Reactions
2,3-Bis(4-bromophenyl)fumaronitrile undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in C-C coupling reactions, such as Suzuki coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles like amines or thiols, typically under basic conditions.
Coupling Reactions: Reagents such as palladium catalysts and boronic acids are used under inert atmospheres.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives of this compound can be formed.
Coupling Products: Complex organic molecules with extended π-conjugation, useful in electronic applications.
Scientific Research Applications
2,3-Bis(4-bromophenyl)fumaronitrile has a wide range of applications in scientific research:
Organic Electronics: It is used as a building block in the synthesis of materials for OLEDs and SMOSCs, contributing to the development of efficient light-emitting and photovoltaic devices.
Stimuli-Responsive Materials: The compound is involved in the creation of fluorophoric molecules that exhibit emission color switching in response to external stimuli such as grinding, heating, and chemical vapor exposure.
Molecular Frameworks: It serves as a ligand in the formation of covalent organic frameworks (COFs) and metal-organic frameworks (MOFs), which are important in catalysis and gas storage.
Comparison with Similar Compounds
Similar Compounds
- 2,3-Bis(4-chlorophenyl)fumaronitrile
- 2,3-Bis(4-fluorophenyl)fumaronitrile
- 2,3-Bis(4-methylphenyl)fumaronitrile
Uniqueness
2,3-Bis(4-bromophenyl)fumaronitrile stands out due to the specific electronic effects imparted by the bromine atoms. These effects enhance its performance in electronic applications compared to its analogs with different substituents. The bromine atoms also provide unique reactivity, allowing for versatile functionalization and incorporation into various molecular architectures .
Properties
IUPAC Name |
2,3-bis(4-bromophenyl)but-2-enedinitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8Br2N2/c17-13-5-1-11(2-6-13)15(9-19)16(10-20)12-3-7-14(18)8-4-12/h1-8H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWHQRUSYDYNSTI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=C(C#N)C2=CC=C(C=C2)Br)C#N)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8Br2N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
315203-26-0 | |
Record name | 2,3-Bis(4-bromophenyl)-2-butenedinitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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